molecular formula C22H26N4 B2554652 N-cyclopentyl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine CAS No. 896601-60-8

N-cyclopentyl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine

Cat. No. B2554652
CAS RN: 896601-60-8
M. Wt: 346.478
InChI Key: NRHZXULRNODQPY-UHFFFAOYSA-N
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Description

“N-cyclopentyl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine” is a chemical compound with the molecular formula C22H26N4. It has an average mass of 346.469 Da and a monoisotopic mass of 346.215759 Da .


Synthesis Analysis

The synthesis of similar compounds, such as 1H-Pyrazolo[3,4-b]quinolines, has been researched for over 100 years. The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis .


Molecular Structure Analysis

The molecular structure of “N-cyclopentyl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine” is complex, with a cyclopentyl group, a methyl group, a phenyl group, and an amine group attached to a tetrahydropyrazolo[5,1-b]quinazolin core .


Chemical Reactions Analysis

The chemical reactions involving similar compounds, such as 1H-Pyrazolo[3,4-b]quinolines, have been studied extensively. These compounds are known to exhibit intense fluorescence, both in solutions and even in a solid state .

Scientific Research Applications

Synthesis and Biological Activities

Synthesis of Novel Tacrine Analogs

A study focused on synthesizing novel pyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolin-5-amines as tacrine analogs, evaluating them for their acetylcholinesterase and butyrylcholinesterase inhibitory activities. Most compounds exhibited good inhibitory activity, comparing favorably with rivastigmine, a reference drug (Mahdavi et al., 2017).

Apoptosis Inducers in Cancer Therapy

Another research introduced a series of N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines as potent inducers of apoptosis, effective against several human solid tumor-derived cancer cells. Specific compounds demonstrated significant apoptotic activity with low EC50 values (Zhang et al., 2008).

Anti-tubercular Agents

Research on substituted benzo[h]quinazolines and related compounds showed significant anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain. Compounds displayed promising activity at various MIC concentrations, indicating their potential as anti-tubercular agents (Maurya et al., 2013).

Synthetic Methodologies

Regioselective Synthesis

A green chemistry approach was employed for the regioselective synthesis of novel pyrazoloquinolin and pyrimidinone derivatives, showcasing a mechanism dependent on the nature of the group attached to the isatin ring nitrogen atom. This method emphasizes practical simplicity, high yields, and environmental friendliness (Poomathi et al., 2015).

Cyclometalated Platinum(II) Complexes

Research into cyclometalating ligands led to the development of N^C*N-coordinated platinum(II) complexes with a fused five-six-membered metallacycle. These complexes exhibit high luminescence and diminished concentration quenching, making them promising for various applications (Vezzu et al., 2011).

Mechanism of Action

While the specific mechanism of action for “N-cyclopentyl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine” is not mentioned in the sources, similar compounds have been found to induce cancer cell death through cell cycle arrest and apoptosis .

Future Directions

The future directions for research on “N-cyclopentyl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine” and similar compounds could involve further exploration of their biological activities. For instance, one compound is currently being evaluated in phase III trials in combination with letrozole for the treatment of ER+/HER2– advanced breast cancer . This suggests that there may be potential for the development of new therapeutic applications for these compounds.

properties

IUPAC Name

N-cyclopentyl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4/c1-15-20(16-9-3-2-4-10-16)22-24-19-14-8-7-13-18(19)21(26(22)25-15)23-17-11-5-6-12-17/h2-4,9-10,17,23H,5-8,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHZXULRNODQPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2NC5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine

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